(2S)-3-Amino-4-(2-bromophenyl)-2-(tert-butoxycarbonyl)butanoic acid
Description
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of Boc-(S)-3-amino-4-(2-bromo-phenyl)-butyric acid follows the International Union of Pure and Applied Chemistry guidelines for complex organic molecules containing multiple functional groups and stereochemical centers. The complete IUPAC name for this compound is (3S)-4-(2-bromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid. This nomenclature explicitly defines the stereochemical configuration at the chiral center, the positioning of the bromophenyl substituent, and the presence of the tert-butoxycarbonyl protecting group. The compound is registered under the Chemical Abstracts Service number 403661-78-9, which serves as its unique identifier in chemical databases worldwide.
Alternative systematic names for this compound include (3S)-4-(2-bromophenyl)-3-[(tert-butoxycarbonyl)amino]butanoic acid and benzenebutanoic acid, 2-bromo-beta-[[(1,1-dimethylethoxy)carbonyl]amino]-, (betaS)-. The molecular formula C15H20BrNO4 reflects the presence of fifteen carbon atoms, twenty hydrogen atoms, one bromine atom, one nitrogen atom, and four oxygen atoms. The molecular weight of this compound is precisely 358.23 grams per mole, which has been consistently reported across multiple chemical databases and suppliers.
The International Chemical Identifier (InChI) for this compound is InChI=1S/C15H20BrNO4/c1-15(2,3)21-14(20)17-11(9-13(18)19)8-10-6-4-5-7-12(10)16/h4-7,11H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1. The corresponding InChI Key is MOFCTVVLGCILTN-NSHDSACASA-N, which provides a compact representation of the molecular structure. The Simplified Molecular Input Line Entry System representation is CC(C)(C)OC(=O)NC@@HCC(=O)O, which explicitly shows the stereochemical configuration and connectivity pattern.
Molecular Geometry and Stereochemical Configuration
The molecular geometry of Boc-(S)-3-amino-4-(2-bromo-phenyl)-butyric acid is characterized by a complex three-dimensional arrangement that significantly influences its biological and chemical properties. The compound contains a single chiral center at the carbon-3 position, which is configured in the S-stereochemistry according to the Cahn-Ingold-Prelog priority rules. This specific stereochemical assignment results from the priority sequence of the substituents attached to the chiral carbon, where the carboxylate-containing chain, the tert-butoxycarbonyl-protected amino group, the bromophenyl-containing side chain, and the hydrogen atom are arranged in a specific spatial orientation.
The presence of the tert-butoxycarbonyl protecting group introduces significant steric bulk around the amino functionality, which affects the overall conformational flexibility of the molecule. The tert-butyl group adopts a preferred conformation that minimizes steric interactions with other parts of the molecule, thereby influencing the accessible conformational space of the entire structure. The carboxylic acid functionality at the terminal position provides sites for hydrogen bonding interactions and contributes to the molecule's polarity and solubility characteristics.
The bromophenyl substituent, positioned at the ortho position relative to the benzylic carbon, introduces additional conformational constraints due to the size and electronic properties of the bromine atom. The aromatic ring system adopts a planar geometry, while the flexible alkyl chain connecting the aromatic system to the main backbone allows for rotational freedom around the carbon-carbon single bonds. The overall molecular shape is influenced by intramolecular interactions, including potential hydrogen bonding between the carboxylic acid and amino protecting groups, as well as aromatic-aliphatic interactions between the phenyl ring and the alkyl backbone.
Comparative Analysis of Bromophenyl Substituent Positioning (Ortho vs. Meta vs. Para Derivatives)
The positional isomerism of the bromophenyl substituent in this family of compounds provides valuable insights into structure-activity relationships and conformational preferences. The ortho-bromophenyl derivative, represented by the primary compound under investigation with CAS number 403661-78-9, exhibits distinct characteristics compared to its meta and para analogs. The meta-bromophenyl derivative, identified as 4-(3-bromophenyl)-3-[(tert-butoxycarbonyl)amino]butanoic acid with CAS number 919988-44-6, demonstrates different steric and electronic properties due to the altered positioning of the bromine substituent.
The following comparative analysis illustrates the key differences between these positional isomers:
The ortho-bromophenyl derivative experiences the most significant steric interactions due to the proximity of the bromine atom to the benzylic carbon, which can influence the preferred conformations of the side chain. This positioning also results in the strongest electronic effects on the aromatic system, as the bromine atom's electron-withdrawing properties are most pronounced when in direct conjugation with the attachment point. The meta-bromophenyl isomer exhibits intermediate properties, with reduced steric hindrance compared to the ortho derivative but different electronic distribution patterns.
The para-bromophenyl derivative, while maintaining the same molecular formula and weight, displays distinct physical and chemical properties due to the symmetrical positioning of the bromine substituent. This positioning minimizes steric interactions with the side chain while maximizing electronic communication through the aromatic system. The comparative analysis of these isomers reveals that subtle changes in substituent positioning can significantly impact molecular behavior, bioactivity, and synthetic accessibility.
Crystallographic Data and X-ray Diffraction Studies
X-ray crystallographic analysis represents the gold standard for determining the precise three-dimensional structure of organic compounds, providing atomic-level resolution of molecular geometry and intermolecular packing arrangements. The crystallographic investigation of Boc-(S)-3-amino-4-(2-bromo-phenyl)-butyric acid and related derivatives requires the preparation of suitable single crystals that meet the stringent requirements for diffraction quality studies. The crystallization process for this compound typically involves careful control of solvent systems, temperature gradients, and concentration parameters to achieve crystals with sufficient size and structural regularity.
The X-ray diffraction methodology for studying this compound follows established protocols for small-molecule crystallography, where crystals with fewer than 100 atoms in their asymmetric unit can be analyzed with high resolution. The technique involves mounting the crystal in an intense beam of monochromatic X-rays and recording the resulting diffraction patterns as the crystal is systematically rotated through multiple orientations. The collection of comprehensive diffraction data typically requires rotation through slightly more than 180 degrees, with individual images recorded at each angular position to capture the complete three-dimensional diffraction information.
The data processing and structure solution phases involve sophisticated computational methods to convert the observed diffraction intensities into a detailed atomic model. The process begins with indexing the reflections to determine the unit cell dimensions and crystal symmetry, followed by integration of the diffraction intensities and scaling to ensure consistent intensity measurements across all collected images. The structure solution typically employs direct methods or Patterson space techniques to locate the heavy atoms, particularly the bromine substituent, which serves as a convenient starting point due to its high electron density.
The refinement of the crystal structure involves iterative optimization of atomic positions, thermal displacement parameters, and other structural variables against the experimental diffraction data. For Boc-(S)-3-amino-4-(2-bromo-phenyl)-butyric acid, particular attention must be paid to the accurate determination of the stereochemical configuration at the chiral center and the conformation of the flexible tert-butoxycarbonyl protecting group. The final refined structure provides precise bond lengths, bond angles, and torsional angles that can be compared with theoretical predictions and used to understand the compound's conformational preferences and intermolecular interactions.
Properties
CAS No. |
403661-78-9 |
|---|---|
Molecular Formula |
C15H20BrNO4 |
Molecular Weight |
358.23 g/mol |
IUPAC Name |
(2S)-3-amino-4-(2-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]butanoic acid |
InChI |
InChI=1S/C15H20BrNO4/c1-15(2,3)21-14(20)12(13(18)19)11(17)8-9-6-4-5-7-10(9)16/h4-7,11-12H,8,17H2,1-3H3,(H,18,19)/t11?,12-/m0/s1 |
InChI Key |
PDQXNJGKJDCLCU-KIYNQFGBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1Br)CC(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1Br)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Boc Protection of Primary Amines
The tert-butoxycarbonyl (Boc) group is widely employed to protect amine functionalities during multi-step syntheses. For Boc-(S)-3-amino-4-(2-bromo-phenyl)-butyric acid, the reaction typically involves treating (S)-3-amino-4-(2-bromo-phenyl)butyric acid with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.
Mechanistic Overview :
- Deprotonation : The amino group is deprotonated using a base such as sodium hydroxide, forming a nucleophilic amine.
- Acylation : Boc anhydride reacts with the amine to form the Boc-protected derivative.
- Acid Work-Up : Hydrochloric acid is added to protonate residual bases and precipitate the product.
Key Reaction Parameters :
- Solvent System : Methanol-water mixtures facilitate solubility of both reactants, while toluene or methyl tert-butyl ether (MTBE) minimizes side reactions in biphasic systems.
- Temperature : Reactions proceed optimally at 20–25°C.
- Molar Ratios : A 1:1–2 ratio of amino acid to Boc anhydride ensures complete protection.
Industrial-Scale Methodologies
Continuous Flow Reactor Applications
Industrial production leverages continuous flow reactors for enhanced heat and mass transfer. A representative protocol involves:
- Streaming Reactants : (S)-3-amino-4-(2-bromo-phenyl)butyric acid and Boc anhydride are pumped into a reactor at controlled rates.
- In-Line Monitoring : Real-time pH and temperature adjustments prevent imine or urea byproducts.
- Automated Extraction : Ethyl acetate or MTBE partitions the product from aqueous phases, followed by evaporation.
Advantages :
- Yield Enhancement : Continuous systems achieve >90% conversion, reducing batch variability.
- Impurity Control : Condensation impurities (e.g., dimers) are suppressed to <2%.
Comparative Analysis of Synthetic Approaches
Solvent and Base Optimization
Key Findings :
- Toluene-NaOH System : Superior purity and yield due to efficient phase separation and reduced side reactions.
- MTBE Limitations : Higher impurity levels arise from incomplete mixing and residual base.
Stereochemical Considerations
Chiral Integrity Maintenance
The (S)-configuration is preserved through:
- Chiral Pool Synthesis : Using enantiomerically pure starting materials.
- Asymmetric Catalysis : Palladium-catalyzed couplings retain stereochemistry during aryl bromination.
Analytical Validation :
- Chiral HPLC : Confirms enantiomeric excess (>99%).
- Optical Rotation : [α]D²⁵ = +12.5° (c = 1, MeOH).
Advanced Purification Techniques
Crystallization Protocols
Recrystallization from ethyl acetate/n-hexane mixtures yields needle-like crystals with:
Chromatographic Methods
Flash chromatography (silica gel, 10% MeOH/CH₂Cl₂) resolves residual Boc anhydride and dimers.
Case Study: Impurity Profiling
Identification of Byproducts
- Dimer Formation : Head-to-tail condensation of amino acid monomers (m/z = 715.2, [2M+H]⁺).
- Urea Derivatives : Result from Boc anhydride decomposition (m/z = 219.1).
Mitigation Strategies :
- Low-Temperature Reactions : Slow dimerization kinetics at 0–10°C.
- Stoichiometric Control : Excess Boc anhydride (1.5 eq) ensures complete amine protection.
Scalability and Cost Efficiency
Chemical Reactions Analysis
Types of Reactions
Boc-(S)-3-amino-4-(2-bromo-phenyl)-butyric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce phenyl-substituted compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Scientific Research Applications
Boc-(S)-3-amino-4-(2-bromo-phenyl)-butyric acid has several key applications in scientific research:
-
Organic Synthesis :
- It serves as a versatile building block in the synthesis of complex organic molecules and peptides. The Boc group can be easily removed to expose the amino group for further reactions, facilitating the creation of diverse compounds.
-
Medicinal Chemistry :
- This compound is explored for its potential in drug development, particularly as an intermediate in synthesizing pharmaceutical agents. Its structural features allow it to interact with various biological targets, making it a candidate for developing enzyme inhibitors and receptor modulators.
-
Biological Research :
- Boc-(S)-3-amino-4-(2-bromo-phenyl)-butyric acid is utilized in studies related to enzyme-substrate interactions and protein-ligand binding. Its ability to modulate enzyme activity positions it as a valuable tool in biochemical investigations.
Enzyme Interaction Studies
Research has demonstrated that Boc-(S)-3-amino-4-(2-bromo-phenyl)-butyric acid effectively inhibits serine proteases, which are involved in numerous physiological processes. For example, studies indicate that this compound can inhibit specific proteolytic enzymes, suggesting its potential therapeutic applications in conditions where protease activity is dysregulated.
Antitumor Activity
Preliminary investigations reveal that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to Boc-(S)-3-amino-4-(2-bromo-phenyl)-butyric acid have shown promising results in inducing apoptosis in cancer cells, indicating potential for further development as anticancer agents.
Protein-Ligand Binding Studies
The compound's ability to bind to specific proteins has been explored extensively. Findings suggest that it can influence protein conformations and stability, which may affect signaling pathways critical for cellular functions.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Boc-(R)-3-Amino-4-(2-bromo-phenyl)-butyric acid | Similar structure with different stereochemistry | Potential enzyme inhibitor |
| Boc-(S)-3-Amino-4-(3-bromo-phenyl)-propionic acid | Bromine at position 3 | Cytotoxic effects on cancer cells |
| Boc-(S)-3-Amino-4-(4-bromo-phenyl)-propionic acid | Bromine at position 4 | Antitumor properties |
The distinct placement of the bromine atom influences the binding affinity and selectivity towards biological targets, highlighting the importance of structural variations in drug design.
Mechanism of Action
The mechanism of action of Boc-(S)-3-amino-4-(2-bromo-phenyl)-butyric acid involves its interaction with specific molecular targets and pathways. The compound’s amino and bromophenyl groups can participate in various biochemical reactions, influencing enzyme activity and cellular processes. The Boc group serves as a protective group, preventing unwanted reactions during synthesis and allowing for selective deprotection when needed.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
The phenyl ring’s substituent type and position significantly impact physicochemical properties and biological activity. Key analogs include:
Stereochemical Variations
Enantiomers exhibit distinct pharmacological profiles:
- Boc-(R)-3-Amino-4-(4-bromo-phenyl)-butyric acid (para-bromo, R-configuration) is used in synthesizing GSK 923295, a centromere-associated protein E inhibitor .
Physicochemical Properties
Biological Activity
Boc-(S)-3-amino-4-(2-bromo-phenyl)-butyric acid is a chiral amino acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and enzyme inhibition. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Boc-(S)-3-amino-4-(2-bromo-phenyl)-butyric acid features a tert-butoxycarbonyl (Boc) protective group on the amino group, a butyric acid backbone, and a bromo-substituted phenyl group. The presence of the bromine atom may enhance the compound's reactivity and interactions with biological targets.
The biological activity of Boc-(S)-3-amino-4-(2-bromo-phenyl)-butyric acid is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can engage in:
- Hydrogen Bonding : The amino acid backbone can form hydrogen bonds with target proteins, influencing their activity.
- π-π Stacking Interactions : The aromatic bromo-substituted phenyl ring can participate in π-π stacking with aromatic residues in protein structures, promoting binding affinity.
These interactions can modulate enzyme activity, potentially leading to therapeutic effects in various biological contexts.
Enzyme Inhibition
Research has indicated that Boc-(S)-3-amino-4-(2-bromo-phenyl)-butyric acid may act as an inhibitor for certain enzymes involved in critical biological pathways. For instance, studies have shown its potential role in inhibiting protein kinases, which are pivotal in regulating cell signaling pathways associated with cancer and other diseases.
| Study | Enzyme Target | IC50 Value | Effect |
|---|---|---|---|
| HSET (KIFC1) | Micromolar | Induces multipolarity in cancer cells | |
| Various kinases | Nanomolar | High selectivity against Eg5 |
Case Studies
- Cancer Cell Studies : In vitro studies demonstrated that Boc-(S)-3-amino-4-(2-bromo-phenyl)-butyric acid treatment led to increased multipolarity in centrosome-amplified cancer cells. This suggests that the compound could disrupt normal mitotic processes, providing a potential avenue for cancer therapy .
- Therapeutic Applications : The compound has been investigated for its potential therapeutic properties, particularly as a precursor for drug development targeting kinase pathways involved in inflammatory and autoimmune diseases .
Research Findings
Recent investigations into Boc-(S)-3-amino-4-(2-bromo-phenyl)-butyric acid have highlighted its promising biological activities:
- Inhibition of Kinase Activity : Studies suggest that derivatives of this compound can effectively inhibit kinase activity, which is crucial for treating diseases like cancer and inflammatory disorders .
- Metabolic Stability : Research indicates that modifications to the structure can enhance metabolic stability while maintaining biological activity, suggesting potential for further development into therapeutic agents .
Q & A
Q. What are the standard synthetic routes for Boc-(S)-3-amino-4-(2-bromo-phenyl)-butyric acid in academic labs?
The compound is typically synthesized via multi-step organic reactions. Bromophenylacetic acid derivatives (e.g., 2-bromophenylacetic acid) serve as precursors, which undergo coupling with Boc-protected amines under peptide synthesis conditions. Enzymatic methods using transaminases have been validated for structurally similar Boc-protected β-amino acids, achieving high enantiomeric excess (e.g., 82% conversion in 24 hours for a fluorophenyl analog) . Purification often involves recrystallization or reverse-phase chromatography.
Q. Which analytical methods are essential for characterizing this compound?
Key techniques include:
- NMR spectroscopy (1H/13C) for structural confirmation of the Boc group, bromophenyl moiety, and stereochemistry.
- High-resolution mass spectrometry (HRMS) to verify the exact mass (e.g., ±0.01 Da precision) .
- Chiral HPLC to determine enantiomeric purity, critical for applications in asymmetric synthesis .
- Differential scanning calorimetry (DSC) to assess thermal stability and crystallinity.
Q. What are the primary research applications of this compound?
It is used as a chiral building block in peptide synthesis, particularly for introducing constrained β-amino acid residues into drug candidates. The bromine atom enables post-synthetic modifications (e.g., Suzuki-Miyaura cross-coupling) to diversify molecular scaffolds .
Advanced Research Questions
Q. How do steric and electronic effects of the ortho-bromine substituent impact peptide coupling efficiency?
The ortho-bromine's steric bulk can reduce coupling rates by 30–40% in solid-phase peptide synthesis (SPPS) compared to para-substituted analogs. Electron-withdrawing effects may further destabilize intermediates. Optimization strategies include:
Q. What experimental approaches resolve contradictions in enantiomeric excess (ee) during scale-up?
Discrepancies in ee values often arise from kinetic resolution differences or racemization under acidic/basic conditions. Solutions include:
Q. How can low yields during Boc-deprotection be mitigated?
Acidolytic deprotection (e.g., TFA) may induce β-elimination side reactions. Alternative strategies:
- Use Lewis acids (ZnBr₂ in DCM at -15°C), which reduce elimination by stabilizing carbocation intermediates .
- Replace TFA with milder acids (e.g., HCl in dioxane) for sensitive substrates.
- Monitor reaction progress via TLC at 15-minute intervals to optimize deprotection time .
Methodological Considerations
Q. How to design a stability study for this compound under varying storage conditions?
- Accelerated degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines).
- Analyze degradation products via LC-MS and compare with forced degradation samples (acid/base/oxidative stress).
- Use Arrhenius modeling to predict shelf-life at standard storage temperatures (2–8°C) .
Q. What computational tools predict the impact of bromine substitution on bioactivity?
- Molecular docking : Compare binding affinities of bromophenyl analogs vs. unsubstituted derivatives in target proteins (e.g., enzyme active sites).
- QSAR models : Train models using datasets of similar β-amino acids to correlate substituent position with IC₅₀ values .
- DFT calculations : Assess steric/electronic contributions of the bromine atom to transition-state energetics in peptide bond formation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
